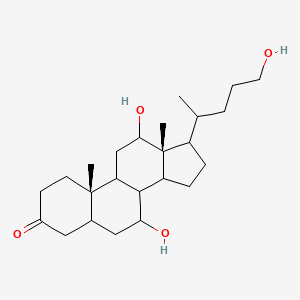

3-Keto petromyzonol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22?,23-,24+/m0/s1 |

InChI Key |

WKLORKLFLMTHHY-OMXCXIKASA-N |

Isomeric SMILES |

CC(CCCO)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Scent of Return: A Technical Guide to the Discovery and Isolation of Sea Lamprey Migratory Pheromones

For Researchers, Scientists, and Drug Development Professionals

The sea lamprey (Petromyzon marinus), a basal vertebrate, has a remarkable anadromous life cycle, guided by a sophisticated sense of smell. Migratory adults returning from oceanic feeding grounds locate freshwater spawning streams by detecting chemical cues, or pheromones, released by conspecific larvae residing in those streams. The discovery and isolation of these migratory pheromones have been a significant endeavor in chemical ecology, with implications for controlling invasive sea lamprey populations in the Great Lakes and for understanding vertebrate olfactory evolution. This technical guide provides an in-depth overview of the core methodologies and key findings in the identification of these potent chemical signals.

The Migratory Pheromone Complex: A Tale of Two Classes

The sea lamprey migratory pheromone is not a single compound but a complex mixture of at least two distinct classes of molecules: sulfated steroids and a fatty acid derivative. This multi-component nature likely provides a robust and specific signal for migrating adults.

The Sulfated Steroid Components

A significant breakthrough in understanding the sea lamprey migratory cue was the identification of a mixture of three sulfated steroids. These compounds are bile acid derivatives produced by the larvae.[1]

-

Petromyzonamine disulfate (PADS): A novel steroid characterized by an unprecedented 1-(3-aminopropyl)pyrrolidin-2-one (B13488) subunit.[1]

-

Petromyzosterol disulfate (PSDS): Another novel sulfated steroid.

-

Petromyzonol (B13829) sulfate (B86663) (PS): A known lamprey-specific bile acid derivative.[2]

The Fatty Acid Derivative Component

More recently, a fatty acid derivative has been identified as a crucial component of the migratory pheromone blend.[3]

-

(+)-(2S,3S,5R)-tetrahydro-3-hydroxy-5-[(1R)-1-hydroxyhexyl]-2-furanoctanoic acid: This dihydroxylated tetrahydrofuran (B95107) fatty acid, also known as (+)-petromyric acid A [(+)-PMA], has been shown to be a potent attractant for migratory adults.[3]

Experimental Protocols: A Bioassay-Guided Approach

The isolation and identification of these picomolar-active compounds were achieved through a meticulous process known as bioassay-guided fractionation. This iterative approach combines chemical separation techniques with biological assays to progressively purify the active components from a complex mixture.

Collection of Larval-Conditioned Water

The starting material for pheromone isolation is water conditioned by the presence of sea lamprey larvae.

-

Procedure: Large numbers of sea lamprey larvae are held in tanks with a continuous flow of water. The effluent water, containing the released pheromones, is collected for extraction. For example, submilligram quantities of the sulfated steroids were isolated from 8,000 liters of larval holding water.

Solid-Phase Extraction (SPE)

The dilute pheromones in the conditioned water are concentrated using solid-phase extraction.

-

Stationary Phase: A mixed-mode cartridge combining cation-exchange and reversed-phase properties is effective for extracting compounds like 3-keto petromyzonol sulfate (3kPZS), a related mating pheromone. For other pheromone components, ion-pairing reagents like triethylamine (B128534) can be used during SPE.

-

Elution: The retained compounds are then eluted from the SPE cartridge using an appropriate solvent, such as methanol (B129727).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The concentrated extract is then subjected to further separation and analysis using high-performance liquid chromatography coupled with tandem mass spectrometry.

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent, such as methanol or acetonitrile, is employed to separate the compounds based on their polarity.

-

Example Gradient: A simple water-methanol gradient can elute derivatized 3kPZS in just over 10 minutes on a standard 150 mm column.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is a sensitive method for ionizing the pheromone molecules.

-

Detection: Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection of the target compounds, with limits of detection reported to be below 0.1 ng/L (210 fM) for 3kPZS.

-

Electro-olfactogram (EOG) Recordings

EOG is a crucial bioassay used to screen the fractions from chromatography for olfactory activity. It measures the voltage potential change from the surface of the olfactory epithelium in response to an odorant.

-

Preparation: An adult sea lamprey is anesthetized and immobilized. The olfactory sac is exposed, and a recording electrode is placed on the surface of the olfactory epithelium, while a reference electrode is placed elsewhere on the head.

-

Stimulus Delivery: Fractions from the chromatography are diluted and applied to the olfactory epithelium.

-

Data Analysis: The amplitude of the EOG response is proportional to the strength of the olfactory stimulus. This allows for the identification of fractions containing compounds that the lamprey can smell. Detection thresholds for some pheromones are as low as 10-12 M.

Two-Choice Maze Behavioral Assay

Fractions that elicit a strong EOG response are then tested in a behavioral assay to determine if they are attractive to migratory sea lamprey. A two-choice maze is a common apparatus for this purpose.

-

Apparatus: The maze consists of a central release area and two arms, each receiving a different water cue. The water is recirculated to maintain constant concentrations of the test and control substances. The dimensions can vary, but one design for sea lamprey trials involved a 1 m long by 0.50 m wide ramp with a 90 mm wide and 50 mm deep wetted channel.

-

Procedure: A sea lamprey is placed in the release area and allowed to choose between the two arms. One arm contains the water with the test fraction, while the other contains control water. The time the lamprey spends in each arm is recorded.

-

Data Analysis: A statistically significant preference for the arm containing the test fraction indicates that the compound(s) in that fraction are behaviorally attractive.

Quantitative Data on Pheromone Potency

The following tables summarize the quantitative data on the olfactory and behavioral potency of the identified sea lamprey migratory pheromones.

| Compound | Olfactory Detection Threshold (EOG) | Reference |

| Petromyzonol sulfate (PS) | ~10-12 M | |

| Allocholic acid (ACA) | ~10-12 M | |

| (+)-Petromyric acid A [(+)-PMA] | 5 x 10-13 M (potent stimulant) |

| Compound | Behavioral Attraction Concentration | Assay Type | Reference |

| This compound sulfate (3kPZS) | 10-14 to 10-10 M | In-stream trapping | |

| (+)-Petromyric acid A [(+)-PMA] | 5 x 10-13 M | In-stream choice |

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and action of sea lamprey migratory pheromones.

Experimental Workflow

Caption: Bioassay-guided fractionation workflow for sea lamprey pheromone discovery.

Olfactory Signaling Pathway for Sulfated Steroids

Caption: Proposed signaling pathway for sulfated steroid pheromones in sea lamprey.

Olfactory Signaling Pathway for Fatty Acid Derivatives

While the precise signaling cascade for fatty acid derivatives like (+)-PMA is still under investigation, it is hypothesized to follow a similar G-protein coupled receptor pathway.

Caption: Hypothesized signaling pathway for fatty acid derivative pheromones.

Conclusion and Future Directions

The identification of the sea lamprey's multi-component migratory pheromone represents a landmark achievement in chemical ecology. The detailed experimental protocols outlined in this guide have been instrumental in this success and provide a roadmap for the discovery of other aquatic chemical cues. The extreme potency of these pheromones highlights the remarkable sensitivity of the vertebrate olfactory system.

Future research will likely focus on several key areas:

-

Complete Characterization of the Pheromone Blend: Identifying all the minor components of the migratory pheromone and understanding their synergistic effects.

-

Elucidation of the Fatty Acid Derivative Signaling Pathway: Characterizing the specific receptors and downstream signaling molecules involved in the detection of (+)-PMA.

-

Application in Sea Lamprey Control: Optimizing the use of synthetic pheromones to trap migrating adults and disrupt their spawning behavior, providing an environmentally friendly tool for managing this invasive species.

-

Evolutionary Insights: Using the sea lamprey as a model to understand the evolution of vertebrate olfactory systems and pheromonal communication.

The continued exploration of the sea lamprey's chemical world promises to yield further insights into the intricate ways in which animals perceive and interact with their environment, with tangible benefits for both basic science and applied conservation efforts.

References

- 1. Mixture of new sulfated steroids functions as a migratory pheromone in the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty-acid derivative acts as a sea lamprey migratory pheromone - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Symphony of Bile Acids: From Digestion to Pheromonal Communication

An In-depth Technical Guide on the Evolutionary Significance, Molecular Mechanisms, and Experimental Analysis of Bile Acid Derivatives as Pheromones for Researchers, Scientists, and Drug Development Professionals.

Abstract

The evolution of chemical communication is a cornerstone of animal behavior and speciation. Among the diverse array of signaling molecules, bile acid derivatives have emerged as a fascinating class of pheromones, particularly in aquatic vertebrates. Originally evolved for their role in digestion, these cholesterol metabolites have been co-opted to serve as potent chemical cues, mediating critical behaviors such as migration, mate selection, and species recognition. This technical guide provides a comprehensive overview of the evolutionary significance of bile acid derivatives as pheromones, with a particular focus on the well-studied sea lamprey model. We delve into the molecular intricacies of their biosynthesis, the signaling pathways they activate upon detection, and the detailed experimental protocols required for their study. This document is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and drug development, offering insights into the evolution of chemical signaling and providing the methodological foundation for future investigations.

Introduction: The Dual Role of Bile Acids

Bile acids are steroid acids primarily synthesized in the liver from cholesterol. Their classical role is in the emulsification of fats in the intestine, facilitating digestion and absorption.[1][2] However, in certain vertebrate lineages, particularly in ancient jawless fish like the sea lamprey (Petromyzon marinus), these molecules have evolved a secondary function as potent pheromones.[3][4] This dual functionality provides a unique window into the evolutionary processes by which existing physiological molecules can be repurposed for communication.

In the sea lamprey, larval stages produce and excrete bile acids as metabolic byproducts, which serve as a migratory pheromone, guiding adult lampreys to suitable spawning streams.[5] Upon reaching sexual maturity, male lampreys, who cease feeding and whose digestive systems degenerate, produce a different blend of bile acids that act as a potent sex pheromone, attracting ovulating females. This clear life-stage-dependent shift in function underscores the evolutionary adaptation of bile acid metabolism for reproductive success.

Quantitative Analysis of Bile Acid Pheromones

The precise identification and quantification of bile acid derivatives are crucial for understanding their role as pheromones. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.

Table 1: Concentrations of Key Bile Acid Pheromones in Sea Lamprey

| Bile Acid Derivative | Abbreviation | Life Stage/Sex | Tissue/Fluid | Concentration Range | Reference |

| 3-keto Petromyzonol Sulfate | 3kPZS | Spermiating Male | Water | 10⁻¹³ - 10⁻¹² M | |

| Petromyzonol Sulfate | PZS | Larvae | Water | 10⁻¹³ - 10⁻¹² M | |

| 3-keto Allocholic Acid | 3kACA | Spermiating Male | Water | Variable | |

| Allocholic Acid | ACA | Larvae | Water | Variable | |

| Petromyzonamine Disulfate | PADS | Larvae, Adults | Liver | ng/g tissue |

Olfactory Detection and Electrophysiological Responses

The detection of bile acid pheromones occurs in the olfactory epithelium, where they bind to specific receptors on the surface of olfactory sensory neurons. The electro-olfactogram (EOG) is a powerful technique used to measure the summated generator potentials of these neurons in response to odorant stimulation, providing a quantitative measure of olfactory sensitivity.

Table 2: Electro-olfactogram (EOG) Responses to Bile Acid Pheromones in Fish

| Species | Bile Acid Derivative | Detection Threshold (M) | Relative Potency | Reference |

| Sea Lamprey (P. marinus) | This compound Sulfate | 10⁻¹³ | High | |

| Sea Lamprey (P. marinus) | Petromyzonol Sulfate | 10⁻¹² | High | |

| Pintado Catfish (P. corruscans) | Taurocholic Acid | 10⁻⁹ | High | |

| Pintado Catfish (P. corruscans) | Taurochenodeoxycholic Acid | 10⁻⁹ | High | |

| Zebrafish (D. rerio) | Lithocholic Acid | 10⁻⁸ | Moderate |

Signaling Pathways in Chemosensation

The binding of bile acid pheromones to their receptors initiates a cascade of intracellular events that ultimately leads to the generation of an action potential and the transmission of the signal to the brain. While the complete signaling pathways in olfactory neurons are still under investigation, evidence points to the involvement of both G protein-coupled receptors (GPCRs) and nuclear receptors.

Olfactory Receptor Class A (ORA) Family

Recent studies in zebrafish have identified the Olfactory Receptor Class A (ORA) gene family, orthologous to mammalian vomeronasal receptors, as the likely receptors for bile acid pheromones. These GPCRs exhibit differential binding affinities for various bile acid derivatives, suggesting a mechanism for discriminating between different pheromonal cues.

Downstream Signaling Cascades

Upon activation, it is hypothesized that ORA receptors couple to G-proteins, leading to the activation of downstream effector enzymes such as adenylyl cyclase or phospholipase C. This results in the production of second messengers like cAMP or IP₃, which in turn gate ion channels, leading to the depolarization of the olfactory sensory neuron.

Bile Acid Pheromone Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of the bile salt nuclear receptor FXR in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of the bile salt nuclear receptor FXR in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.uchicago.edu [journals.uchicago.edu]

The Role of 3-Keto Petromyzonol in Sea Lamprey Spawning Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, has been the subject of extensive research aimed at controlling its populations. A key vulnerability in the sea lamprey's life cycle is its reliance on chemical communication for reproduction. This technical guide provides an in-depth examination of the pivotal role of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent bile acid derivative, in orchestrating the spawning behavior of sea lampreys. It serves as the primary component of the male sex pheromone, eliciting powerful behavioral and physiological responses in ovulating females. This document details the biosynthesis of 3kPZS, its perception by the olfactory system, and the subsequent signaling pathways that drive the characteristic upstream migratory and nesting behaviors. Furthermore, this guide presents a compilation of quantitative data from key studies, outlines detailed experimental protocols for behavioral and electrophysiological assays, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development and pest management.

Introduction

The sea lamprey's reproductive strategy is heavily dependent on a sophisticated system of chemical communication. After a parasitic phase in open waters, adult sea lampreys migrate into streams to spawn and then die. The coordination of this once-in-a-lifetime reproductive event is mediated by a complex bouquet of pheromones. Among these, 3-keto petromyzonol sulfate (3kPZS) has been identified as a critical component of the male sex pheromone that signals nesting sites to receptive females.[1] The potency and specificity of 3kPZS have made it a focal point for the development of novel and environmentally benign methods for sea lamprey control, including pheromone-baited trapping and behavioral manipulation.[2][3] This guide synthesizes the current scientific understanding of 3kPZS's role in sea lamprey spawning, providing a technical resource for ongoing research and development efforts.

Biosynthesis and Release of this compound

During their spawning migration, adult sea lampreys cease feeding, and their physiology undergoes a dramatic transformation to support reproduction. In spermiating males, the liver becomes a primary site for the synthesis of pheromone precursors. While the complete biosynthetic pathway is still under investigation, it is understood that 3kPZS is a bile acid derivative synthesized in the liver. Unlike in their larval stage where bile acids are excreted via the gut, adult sea lampreys, which have a degenerated digestive system, release 3kPZS through their gills. This mode of release allows for the continuous dissemination of the pheromone into the water column, creating a chemical plume that guides ovulating females.

Olfactory Detection and Signaling Pathways

The sea lamprey possesses a highly sensitive olfactory system capable of detecting minute concentrations of 3kPZS in the aquatic environment. The detection of this pheromone initiates a cascade of neuronal and endocrine events that culminate in specific spawning behaviors.

Olfactory Sensory Neuron Activation

The binding of 3kPZS to specific olfactory receptors on the cilia of olfactory sensory neurons (OSNs) is the initial step in pheromone perception. While the specific receptors for 3kPZS are a subject of ongoing research, it is known that the olfactory epithelium of the sea lamprey is acutely sensitive to this compound.

Neuronal Signaling Pathway

Upon receptor binding, a signal transduction cascade is initiated within the OSN, leading to its depolarization and the generation of action potentials. These signals are then transmitted to the olfactory bulb, a primary processing center in the brain. From the olfactory bulb, the information is relayed to higher brain regions, including those involved in motor control and endocrine regulation, ultimately leading to the initiation of upstream swimming and other spawning-related behaviors.

References

3-Keto Petromyzonol as a Semiochemical in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent semiochemical that plays a critical role in the life cycle of the sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes. This bile acid derivative, released by spermiating males, functions as a powerful sex pheromone, attracting ovulating females to nesting sites and thereby synchronizing spawning activities.[1] The acute sensitivity and specificity of the sea lamprey's olfactory system to 3kPZS make it a focal point for research into vertebrate chemical communication and a promising target for biocontrol strategies. This technical guide provides a comprehensive overview of the role of 3kPZS in aquatic ecosystems, with a focus on its quantitative effects, the experimental protocols used to study it, and the underlying biological pathways.

Introduction

The sea lamprey's reliance on chemical cues for migration and reproduction presents a unique opportunity for targeted management strategies.[2] 3-keto petromyzonol sulfate, a component of the male sea lamprey's multi-component sex pheromone, has been extensively studied for its role in attracting mature females.[1][3] This compound is detected by the female's olfactory system at exceptionally low concentrations, triggering distinct behavioral and physiological responses.[4] Understanding the intricacies of 3kPZS signaling is not only crucial for developing effective lamprey control methods but also offers valuable insights into the evolution of pheromonal communication in vertebrates.

Quantitative Data on the Effects of this compound Sulfate

The biological activity of 3kPZS is highly concentration-dependent. Both electrophysiological and behavioral responses in female sea lampreys have been quantified, providing a clear picture of the compound's potency.

Table 1: Electrophysiological and Behavioral Response Thresholds of Sea Lamprey to 3kPZS

| Response Type | Effective Concentration (Molar) | Experimental Method | Notes |

| Electrophysiological Detection | 10⁻¹³ M | Electro-olfactogram (EOG) | Represents the lowest concentration that elicits a detectable electrical response from the olfactory epithelium. |

| Behavioral Attraction | 10⁻¹² M to 10⁻¹⁴ M | Two-choice flume assay & In-stream tracking | Ovulating females exhibit a preference for and swim towards sources releasing 3kPZS within this concentration range. |

| Increased Swimming Activity | 10⁻¹⁰ M | Behavioral Observation | Exposure to this concentration leads to a general increase in locomotor activity in mature females. |

| Trap Entry | 10⁻¹¹ M to 10⁻¹⁴ M | Field Trapping Experiments | Baiting traps with 3kPZS in this concentration range significantly increases the capture rate of ovulating females. |

Table 2: Release Rates of this compound Sulfate by Male Sea Lamprey

| Parameter | Value | Method of Quantification | Notes |

| Average Release Rate | ~0.5 mg/hour | Water sample analysis (HPLC) | Release rates can vary among individuals. |

| Mass-adjusted Release | Decreases with increasing body mass | Water sample analysis (HPLC) | Smaller males exhibit higher mass-adjusted release rates of 3kPZS. |

| Response to Conspecifics | Increased release | Water sample analysis (HPLC) | Males increase their 3kPZS release in response to the presence of pheromones from other males. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the semiochemical properties of 3kPZS.

Quantification of this compound Sulfate Release

This protocol describes the collection and analysis of water samples to determine the release rate of 3kPZS from male sea lampreys.

Materials:

-

Glass holding tanks (5 L)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry detector

-

3kPZS standard

Procedure:

-

Place an individual spermiating male sea lamprey in a 5 L glass tank filled with a known volume of water for a set period (e.g., 2 hours).

-

After the holding period, remove the lamprey and collect a water sample.

-

Concentrate the 3kPZS from the water sample using a C18 SPE cartridge.

-

Elute the 3kPZS from the SPE cartridge with methanol.

-

Analyze the eluate using an HPLC system. A simple HPLC method involves derivatization of the ketone group with dansyl hydrazine, allowing for UV detection at 333 nm or fluorescence detection at 518 nm.

-

Quantify the amount of 3kPZS by comparing the peak area to a standard curve generated with known concentrations of 3kPZS.

-

Calculate the release rate by dividing the total amount of 3kPZS by the holding time and the mass of the lamprey (for mass-adjusted rates).

Electro-olfactogram (EOG) Recording

EOG is used to measure the electrical response of the olfactory epithelium to chemical stimuli, providing a measure of olfactory sensitivity.

Materials:

-

Anesthetic (e.g., MS-222)

-

Dissection tools

-

Micromanipulator

-

Glass capillary electrodes filled with saline-agar

-

Reference electrode (Ag/AgCl)

-

AC/DC amplifier

-

Data acquisition system

-

Peristaltic pump for odorant delivery

-

3kPZS solutions of varying concentrations

Procedure:

-

Anesthetize an adult sea lamprey and secure it in a stereotaxic device.

-

Expose the olfactory epithelium by dissection.

-

Place the recording electrode on the surface of the olfactory epithelium using a micromanipulator.

-

Place the reference electrode on the nearby skin.

-

Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.

-

Introduce solutions of 3kPZS at different concentrations into the water flow for a set duration.

-

Record the resulting electrical potential changes (EOG responses).

-

Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison across individuals.

Two-Choice Flume Behavioral Assay

This assay is used to determine the behavioral preference of sea lampreys for a water source containing a chemical cue.

Materials:

-

Two-current choice flume with a central choice arena.

-

Flow meters to ensure equal flow rates in both channels.

-

Video camera for recording lamprey behavior.

-

Behavioral analysis software.

-

3kPZS solution and a control (water).

Procedure:

-

Acclimate an ovulating female sea lamprey to the flume environment.

-

Introduce the 3kPZS solution into one channel of the flume and the control water into the other at a constant, low flow rate.

-

Release the lamprey into the downstream end of the flume.

-

Record the amount of time the lamprey spends in each of the two channels for a set period.

-

A significant preference for the channel containing 3kPZS indicates an attractive behavioral response.

Signaling Pathways and Biosynthesis

Olfactory Signaling Pathway

The detection of 3kPZS initiates a cascade of events, starting from receptor binding in the olfactory epithelium and culminating in behavioral and physiological responses.

Caption: Olfactory signaling pathway of 3kPZS in sea lamprey.

Biosynthesis of this compound Sulfate

3kPZS is a bile acid derivative synthesized in the liver of male sea lampreys. While the complete pathway is still under investigation, it is known to be derived from cholesterol, with petromyzonol sulfate (PZS) as its immediate precursor.

Caption: Hypothesized biosynthetic pathway of 3kPZS.

Experimental Workflow: From Identification to Behavioral Validation

The identification and characterization of 3kPZS as a semiochemical followed a systematic experimental workflow.

Caption: Experimental workflow for 3kPZS identification.

Conclusion and Future Directions

This compound sulfate is a cornerstone of chemical communication in sea lampreys, with profound implications for their reproductive success. The data and protocols outlined in this guide provide a foundation for further research into the intricate world of aquatic semiochemicals. Future research should focus on elucidating the complete biosynthetic and degradation pathways of 3kPZS, identifying the full complement of receptors and their downstream signaling cascades, and exploring the potential for synergistic or antagonistic interactions with other compounds in the sea lamprey's chemical landscape. Such knowledge will not only advance our understanding of vertebrate chemical ecology but also pave the way for the development of more sophisticated and environmentally benign methods for controlling invasive species. The registration of 3kPZS as the first vertebrate pheromone biopesticide by the USEPA underscores the tangible applications of this fundamental research.

References

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular machinery underlying the production of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent migratory and reproductive pheromone in the sea lamprey (Petromyzon marinus). Understanding the genetic regulation of 3kPZS biosynthesis is pivotal for developing novel, targeted control strategies for this invasive species and offers broader insights into vertebrate steroidogenesis and chemical communication. This document provides a synthesis of current research, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and workflows.

Core Biochemical Pathway and Regulatory Genes

The biosynthesis of 3kPZS is intrinsically linked to the sea lamprey's bile acid metabolism. This pathway involves a series of enzymatic modifications of cholesterol. Key genes and enzymes have been identified as critical control points in this process. Mature male sea lampreys, in particular, upregulate the expression of genes encoding for the enzymes responsible for converting petromyzonol sulfate (PZS) to the more potent 3kPZS, which then acts as a powerful attractant for ovulating females.[1][2][3][4]

Key Enzymes and Corresponding Genes:

-

Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the classic bile acid synthesis pathway. Its expression is significantly downregulated in the liver of adult sea lampreys to reduce the overall production of bile salts, which can be toxic.[5] However, CYP7A1 expression is notably induced in the adult intestine.

-

UDP-glucuronosyltransferase (UGT): This enzyme family is involved in the detoxification and excretion of various compounds. In sea lampreys, UGTs play a role in the biotransformation of phenolic compounds. While not directly in the 3kPZS synthesis pathway, their activity is relevant to overall steroid and xenobiotic metabolism in the lamprey.

-

Sulfotransferase (SULT): Specifically, a petromyzonol sulfotransferase (PZ-SULT) is responsible for the sulfation of petromyzonol, a critical step in the formation of PZS, the immediate precursor to 3kPZS. This enzyme shows high specificity for its substrate.

Quantitative Data on Gene Expression and Enzyme Activity

The following tables summarize the key quantitative findings from studies on the gene expression and enzymatic activity related to 3kPZS production.

Table 1: Relative mRNA Expression of CYP7A1 in Sea Lamprey Tissues

| Life Stage | Tissue | Relative mRNA Expression Change | Reference |

| Adult vs. Larva | Liver | Greatly Reduced | |

| Adult vs. Larva | Kidney | Increased >50-fold | |

| Adult vs. Larva | Distal Intestine | Induced nearly 100-fold |

Table 2: UDP-glucuronosyltransferase (UDPGT) Kinetics for Phenolic Substrates

| Species | Vmax (nmol/min·mg) | Km (µM) | Reference |

| Sea Lamprey | 0.68 | 261 | |

| Bluegill | 1.52 | 58 | |

| Rainbow Trout | 1.82 | 97 | |

| Channel Catfish | 1.46 | 172 |

Table 3: Petromyzonol Sulfotransferase (PZ-SULT) Activity

| Enzyme Preparation | Substrate | Specific Activity | Reference |

| Crude Larval Liver Extract | Petromyzonol (PZ) | 3.32 pmol/min/mg tissue | |

| Crude Juvenile Liver Extract | Petromyzonol (PZ) | 0.355 pmol/min/mg tissue | |

| Purified (Affinity Column) | Petromyzonol (PZ) | 1.2 nmol/min/mg | |

| Crude Larval Liver Extract | 3-keto-Petromyzonol | ~85% of PZ activity |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in 3kPZS production and its study, the following diagrams have been generated using Graphviz.

Caption: Biosynthesis pathway of this compound Sulfate.

Caption: Workflow for gene expression analysis in sea lamprey.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the study of gene expression related to 3kPZS production.

Tissue Collection and RNA Extraction

-

Animal Handling: Sea lampreys at various life stages (larval, juvenile, adult) are collected and anesthetized.

-

Tissue Dissection: Tissues of interest, such as the liver, gills, and intestine, are rapidly dissected and immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution (e.g., RNAlater).

-

RNA Extraction: Total RNA is extracted from the homogenized tissues using commercially available kits (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

Quantitative Real-Time PCR (qPCR)

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Species-specific primers for target genes (e.g., CYP7A1, SULT) and reference genes (e.g., β-actin, GAPDH) are designed based on known sea lamprey sequences.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method in a real-time thermal cycler. The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

Thermal Cycling: A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference genes.

In Situ Hybridization

-

Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes are synthesized by in vitro transcription from a linearized plasmid containing the target gene sequence.

-

Tissue Preparation: Embryos or dissected tissues are fixed in 4% paraformaldehyde, dehydrated through a methanol (B129727) series, and stored at -20°C.

-

Hybridization: The fixed tissues are rehydrated, permeabilized with proteinase K, and pre-hybridized. Hybridization with the DIG-labeled probe is carried out overnight at an elevated temperature (e.g., 65-70°C).

-

Washes and Detection: Post-hybridization washes are performed to remove unbound probe. The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a colorimetric substrate (e.g., NBT/BCIP), which produces a purple precipitate.

-

Imaging: The stained tissues are cleared and imaged using a microscope to visualize the spatial distribution of the target mRNA.

Enzyme Assays

-

Tissue Homogenization: Tissues (e.g., liver) are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Subcellular Fractionation: The homogenate is centrifuged to separate the cytosolic and microsomal fractions, which contain different classes of enzymes.

-

Enzyme Reaction: The enzymatic reaction is initiated by adding the substrate (e.g., petromyzonol for SULT assay, or a phenolic compound for UGT assay) and necessary co-factors (e.g., PAPS for SULT, UDPGA for UGT) to the enzyme preparation.

-

Product Detection: The reaction is incubated for a specific time and then stopped. The formation of the product is quantified using methods such as thin-layer chromatography (TLC) followed by autoradiography (if using a radiolabeled substrate) or by spectrophotometric or fluorometric methods.

-

Kinetic Analysis: To determine the kinetic parameters (Vmax and Km), the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

This guide provides a foundational understanding of the genetic and biochemical basis of this compound production in the sea lamprey. Further research into the upstream regulatory networks and the precise mechanisms of gene activation will be crucial for the development of innovative and effective control strategies for this invasive species.

References

- 1. researchgate.net [researchgate.net]

- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The metabolic adaptation of bile acids and cholesterol after biliary atresia in lamprey via transcriptome-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Conservation of Pheromonal Signaling in Lampreys: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), a basal vertebrate, presents a unique model for understanding the evolution and conservation of chemical communication. Its life cycle is heavily orchestrated by a sophisticated pheromonal system, primarily composed of bile acids and polyamines, that dictates critical behaviors such as migration and reproduction. This technical guide provides an in-depth examination of the conserved signaling pathways involved in lamprey pheromone detection, from receptor activation to neuroendocrine and behavioral outputs. We synthesize current research to present detailed signaling cascades, quantitative data on pheromone potency, and the experimental protocols used to elucidate these mechanisms. This document serves as a comprehensive resource for researchers in neurobiology, endocrinology, and chemical ecology, as well as for professionals in drug development interested in neuromodulatory pathways and targeted pest control.

Introduction to Lamprey Pheromonal Communication

Lampreys, as one of the oldest living lineages of vertebrates, offer a window into the foundational mechanisms of vertebrate sensory biology.[1] Their olfactory system is crucial for survival, guiding behaviors such as locating spawning habitats and finding mates.[1][2] Unlike many vertebrates where pheromone identification has been elusive, several key compounds and their functions have been well-characterized in lampreys.[2][3] These pheromones are not only vital for lamprey life history but also present unique opportunities for developing species-specific control methods for invasive populations, such as those in the North American Great Lakes.

The lamprey pheromonal system can be broadly categorized into two types:

-

Migratory Pheromones: Released by larvae, these cues signal the presence of suitable upstream spawning habitats to migrating adults.

-

Mating Pheromones: Released by sexually mature males, these complex blends attract ovulating females to nests, synchronize spawning, and mediate intra-sexual competition.

This guide will dissect the molecular and physiological underpinnings of how these chemical signals are detected and transduced into a coordinated response, highlighting the conserved nature of these ancient pathways.

Lamprey Pheromones: Identity and Function

Lamprey pheromones are primarily derived from bile acids, a class of molecules used for digestion in larval stages that have been co-opted for signaling in adults. This evolutionary trajectory provides a fascinating case of functional repurposing. A summary of the major identified pheromones is presented in Table 1.

| Pheromone | Abbreviation | Chemical Name | Source | Primary Function(s) | Citations |

| 3-keto Petromyzonol Sulfate | 3kPZS | 7α,12α,24-trihydroxy-5α-cholan-3-one 24-sulfate | Larvae & Spermiating Males | Major migratory cue; Potent female sex attractant. | |

| Petromyzonol Sulfate | PZS | 3α,7α,12α,24-tetrahydroxy-5α-cholan 24-sulfate | Larvae | Migratory cue for adults. | |

| Allocholic Acid | ACA | 3α,7α,12α-trihydroxy-5α-cholan-24-oic acid | Larvae | Migratory cue for adults. | |

| 3-keto Allocholic Acid | 3kACA | 7α,12α-dihydroxy-3-oxo-5α-cholan-24-oic acid | Spermiating Males | Primer pheromone; antagonizes neuroendocrine effects of 3kPZS in pre-spermiating males. | |

| 3,12-diketo-4,6-petromyzonene-24-sulfate | DkPES | 3,12-diketo-4,6-petromyzonene-24-sulfate | Spermiating Males | Enhances the attractiveness of 3kPZS for females. | |

| Spermine | - | N,N′-Bis(3-aminopropyl)butane-1,4-diamine | Male Semen | Sex pheromone that attracts ovulated females. |

Table 1: Major Lamprey Pheromones and Their Functions. This table summarizes the key identified pheromonal compounds in the sea lamprey, their origin, and their established roles in guiding behavior and physiology.

Olfactory Receptors and Signal Transduction

The detection of these diverse chemical cues is mediated by several families of olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). The lamprey genome contains a repertoire of genes from multiple chemosensory receptor families, indicating an early origin for this diversity in the vertebrate lineage.

| Receptor Family | Abbreviation | Known Ligands (Lamprey) | Expression Notes | Citations |

| Odorant Receptors | OR | Unspecified bile acids, amino acids | Expressed in the olfactory organ. Represents an ancient family of vertebrate ORs. | |

| Trace Amine-Associated Receptors | TAARs | Spermine, Cadaverine | Expressed in the olfactory organ. TAAR348 is activated by spermine. | |

| Vomeronasal Receptors, Type 1 | V1Rs | Unspecified | Expressed in olfactory sensory neurons in a sparse pattern. | |

| Vomeronasal Receptors, Type 2 | V2Rs | None (olfactory) | Genes are present in the genome but do not appear to be expressed in OSNs or serve an olfactory function. |

Table 2: Olfactory Receptor Families in Lamprey. This table outlines the major families of chemosensory receptors identified in lampreys, their known ligands, and their expression patterns within the olfactory system.

Intracellular Signaling Cascade

Upon binding of a pheromone to its cognate G protein-coupled receptor (GPCR) on an OSN, a conserved intracellular signaling cascade is initiated. While the specific components for each lamprey receptor are still under investigation, the pathway is homologous to the canonical vertebrate olfactory signaling cascade.

Diagram 1: Generalized Olfactory Signal Transduction Cascade. This diagram illustrates the conserved G protein-coupled receptor pathway within a lamprey olfactory sensory neuron following pheromone binding.

Neuroendocrine and Olfactomotor Pathways

The electrical signal generated in the OSNs is relayed to the brain, where it triggers both immediate behavioral responses and slower, profound physiological changes through the neuroendocrine system.

Neuroendocrine Regulation of Reproduction

Pheromonal cues, particularly 3kPZS, act as powerful primers for the reproductive system. Detection of these signals initiates a cascade through the Hypothalamic-Pituitary-Gonadal (HPG) axis, synchronizing sexual maturation and readiness across the population. Exposure to male pheromones can accelerate gametogenesis in both males and females and stimulate pheromone release in other mature males.

The proposed pathway involves the upregulation of lamprey gonadotropin-releasing hormone (lGnRH), which in turn stimulates the gonads to produce steroids like 15α-hydroxyprogesterone (15α-P). This steroid then acts locally to induce spermatogenesis and travels to the liver and gills to increase the synthesis and release of pheromones, creating a positive feedback loop.

Diagram 2: Pheromone-Induced Neuroendocrine Cascade. This diagram shows the signaling pathway from pheromone detection to the activation of the HPG axis, leading to hormonal changes and physiological reproductive responses.

Olfactomotor Pathways for Behavioral Responses

The transformation of an odor into a directed movement, such as swimming upstream towards a mate, is controlled by dedicated olfactomotor pathways. In the lamprey, two primary pathways have been identified that connect the olfactory bulb to locomotor control centers in the brainstem.

-

Medial Pathway: Originates in the accessory olfactory organ and projects via the medial olfactory bulb directly to the posterior tuberculum (PT), a region homologous to the mammalian ventral tegmental area.

-

Lateral Pathway: Originates in the main olfactory epithelium and projects via the main olfactory bulb to the lateral pallium (cortex), which then sends excitatory projections to the PT.

From the PT, signals are relayed to the mesencephalic locomotor region (MLR), which activates spinal central pattern generators to produce rhythmic swimming movements.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 3-Keto Petromyzonol

These application notes provide a comprehensive guide for the chemical synthesis, purification, characterization, and biological evaluation of 3-Keto petromyzonol (B13829) for research purposes. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, neurobiology, and drug development.

Introduction

3-Keto petromyzonol is a steroidal bile acid derivative that functions as a potent sex pheromone in the sea lamprey (Petromyzon marinus)[1][2]. Released by spermiating males, it attracts ovulating females, playing a crucial role in their reproductive behavior[3][4]. Specifically, the sulfated form, this compound sulfate (B86663) (3kPZS), modulates the synthesis and release of gonadotropin-releasing hormone (GnRH), thereby influencing the hypothalamic-pituitary-gonadal (HPG) axis[5]. The ability to synthesize this compound is essential for studying its mechanism of action, for investigating the neurobiology of olfaction in vertebrates, and for developing potential species-specific control agents for the invasive sea lamprey population.

This document outlines a detailed protocol for the chemical synthesis of this compound starting from the readily available bile acid, cholic acid. It also provides protocols for the purification and characterization of the synthesized compound, as well as for key biological assays to evaluate its efficacy as an olfactory stimulant.

Chemical Synthesis of this compound

The synthesis of this compound from cholic acid involves a multi-step process, beginning with the conversion of cholic acid to its methyl ester, followed by the protection of the 7- and 12-hydroxyl groups, selective oxidation of the 3-hydroxyl group to a ketone, and finally, deprotection to yield the target molecule. A key transformation is the inversion of stereochemistry at the C-5 position from the cis (5β) configuration in cholic acid to the trans (5α) configuration found in petromyzonol, which can be achieved through an oxidation-reduction sequence. The final step in the synthesis of petromyzonol is the reduction of the carboxylic acid at C-24 to a primary alcohol. The subsequent oxidation of the 3-hydroxyl group of petromyzonol yields this compound.

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound from cholic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Petromyzonol from Cholic Acid

A detailed procedure for the conversion of cholic acid to petromyzonol has been previously described. This multi-step process involves the critical inversion of configuration at C-5. The key steps are:

-

Esterification: Cholic acid is converted to methyl cholate.

-

Protection: The 7- and 12-hydroxyl groups of methyl cholate are protected.

-

Oxidation: The protected methyl cholate is oxidized to form a 1,4-dien-3-one.

-

Stereoselective Reduction: The dienone is stereoselectively reduced to yield methyl allocholate (5α configuration).

-

Reduction of Ester: Methyl allocholate is reduced with a strong reducing agent like lithium aluminum hydride to yield petromyzonol.

Step 2: Selective Oxidation of Petromyzonol to this compound

The final step is the selective oxidation of the 3-hydroxyl group of petromyzonol. Two common methods for this transformation are Jones oxidation and Swern oxidation.

Method A: Jones Oxidation

-

Materials: Petromyzonol, Acetone (B3395972) (anhydrous), Jones reagent (a solution of chromium trioxide in sulfuric acid).

-

Procedure:

-

Dissolve Petromyzonol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/brown.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Method B: Swern Oxidation

-

Materials: Petromyzonol, Dichloromethane (B109758) (anhydrous), Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO, anhydrous), Triethylamine (B128534) (or another hindered base like diisopropylethylamine).

-

Procedure:

-

To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), slowly add a solution of DMSO in anhydrous dichloromethane.

-

Stir the mixture for a short period to form the active oxidant.

-

Add a solution of Petromyzonol in anhydrous dichloromethane dropwise to the reaction mixture.

-

After stirring for a specified time, add triethylamine to the mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation: Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1-5 | Cholic Acid | Various (see) | Petromyzonol | Not reported |

| 6 (Jones) | Petromyzonol | Jones Reagent | This compound | 70-90% |

| 6 (Swern) | Petromyzonol | DMSO, Oxalyl Chloride, Et3N | This compound | 85-95% |

Purification and Characterization

Experimental Protocol: Purification by HPLC

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A reverse-phase C18 column is suitable for the separation of bile acids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid or acetic acid to improve peak shape.

-

Procedure:

-

Dissolve the crude this compound in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a gradient elution to separate the product from impurities.

-

Collect the fractions corresponding to the product peak.

-

Evaporate the solvent to obtain the purified this compound.

-

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show the absence of the proton signal corresponding to the 3-hydroxyl group and the appearance of characteristic signals for the protons adjacent to the new ketone. The ¹³C NMR spectrum should show a downfield shift for the C-3 carbon, confirming the presence of the carbonyl group.

-

-

Mass Spectrometry (MS):

-

Analyze the purified product using a mass spectrometer (e.g., ESI-MS or FAB-MS).

-

The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C24H40O4, MW: 392.57 g/mol ).

-

Biological Evaluation

Experimental Protocol: Electro-olfactogram (EOG) Recording

EOG is a technique used to measure the electrical response of the olfactory epithelium to odorants.

-

Animals: Adult sea lampreys.

-

Procedure: A detailed protocol for EOG recordings in sea lamprey has been established.

-

Anesthetize an adult sea lamprey.

-

Secure the lamprey in a holder and perfuse its gills with oxygenated water.

-

Expose the olfactory epithelium.

-

Place recording and reference electrodes on the olfactory epithelium.

-

Deliver a series of concentrations of synthesized this compound (and its sulfated form, if synthesized) to the olfactory epithelium.

-

Record the voltage changes in response to the stimuli.

-

Analyze the amplitude of the EOG responses to determine the olfactory sensitivity to the compound.

-

Experimental Protocol: Two-Choice Maze Behavioral Assay

This assay is used to determine the behavioral response of sea lampreys to the synthesized pheromone.

-

Animals: Ovulating female sea lampreys.

-

Apparatus: A two-choice maze with a central release point and two arms, each receiving a controlled flow of water.

-

Procedure: A standard protocol for two-choice behavioral assays with sea lampreys is available.

-

Introduce a solution of the synthesized this compound into one arm of the maze and a control solution (water) into the other arm.

-

Release an ovulating female sea lamprey at the central point.

-

Record the time the lamprey spends in each arm of the maze and its swimming behavior.

-

A significant preference for the arm containing the synthesized pheromone indicates a positive behavioral response.

-

Signaling Pathway

This compound sulfate (3kPZS) acts as a signaling molecule that primes the neuroendocrine system in sea lampreys. It is detected by olfactory sensory neurons, which then transmit signals to the brain. This leads to the modulation of GnRH synthesis and release, which in turn regulates the HPG axis, ultimately influencing reproductive physiology and behavior.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound sulfate in the sea lamprey.

References

- 1. Bile acid - Wikipedia [en.wikipedia.org]

- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

Application Notes and Protocols for the Detection of 3kPZS in Stream Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 7α,12α,24-trihydroxy-5α-cholan-3-one-24-sulfate (3kPZS), a mating pheromone released by the male sea lamprey (Petromyzon marinus), in stream water samples. The protocols outlined below are essential for monitoring invasive sea lamprey populations, assessing the efficacy of pheromone-based control strategies, and for research in chemical ecology and drug development.

The primary and most sensitive method for 3kPZS detection is Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). An alternative High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is also described for applications where high-throughput analysis of samples in the parts-per-million (ppm) range is required.

Method 1: Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for detecting 3kPZS at very low concentrations (picomolar to femtomolar) in natural water samples.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Detection (LOD) | < 0.1 ng L⁻¹ (210 fM) | [1] |

| Recovery Rate | Up to 90% | [1] |

| Intraday Coefficient of Variation (CV) | 0.3 - 11.6% (at 1 and 5 ng L⁻¹) | [1] |

| Interday Coefficient of Variation (CV) | 4.8 - 9.8% (at 1 and 5 ng L⁻¹) | [1] |

| Environmental Half-life of 3kPZS | ~26 hours | |

| Observed Concentrations in Infested Streams | 0.15 - 2.85 ng L⁻¹ |

Experimental Protocol

1. Sample Collection:

-

Collect 100 mL water samples in duplicate from the middle of the water column.

-

Use 125 mL plastic bottles. To reduce contamination, wear latex gloves.

-

Rinse the collection bottles and a 100 mL graduated cylinder ten times with river water at the collection site before taking the final sample.

-

Immediately after collection, spike the samples with a deuterated internal standard, such as [²H₅]3kPZS, to a final concentration of 0.1 ng mL⁻¹.

-

Mix the sample by inverting the bottle ten times.

-

Store samples on ice in a cooler and freeze at -20°C as soon as possible. Samples should be processed within 6 months for accurate results.

2. Solid-Phase Extraction (SPE):

-

A rapid field-based SPE method can be employed to reduce sample processing time from over an hour to approximately 10 minutes and decrease the required sample volume from 1 L to 100 mL.

-

Use a single cation-exchange and reversed-phase mixed-mode cartridge for extraction.

-

The combination of field extraction with laboratory analysis has been shown to increase precision and accuracy.

3. UPLC-MS/MS Analysis:

-

Quantify the concentration of 3kPZS using a UPLC-MS/MS system.

-

The ratio of the analyte 3kPZS signal to the [²H₅]3kPZS internal standard signal is plotted against the 3kPZS concentration in calibration solutions to quantify the unknown concentration in the stream water sample.

Experimental Workflow

Caption: UPLC-MS/MS workflow for 3kPZS detection.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method is suitable for high-throughput analysis of a large number of samples in the parts-per-million (ppm) range and utilizes a derivatization step to enhance detection.

Quantitative Data Summary

| Parameter | Value | Reference |

| Detection Method | UV Absorbance (333 nm) or Visible Fluorescence (518 nm) | |

| Limit of Detection (UV) | < 100 ppb | |

| Linearity | High linearity throughout the ppm range | |

| Analysis Time | ~10 minutes per sample |

Experimental Protocol

1. Derivatization:

-

The ketone moiety of 3kPZS reacts with 1-dimethylaminonaphthalene-5-sulfonyl (dansyl) hydrazine (B178648) to form a hydrazone.

-

This derivatization step is crucial as the resulting hydrazone has strong UV absorbance and visible fluorescence, enabling detection with standard HPLC detectors.

2. HPLC Analysis:

-

Analyze the derivatized samples using a reverse-phase HPLC system with a standard 150 mm column.

-

Employ a simple water-methanol gradient for elution.

-

Detect the derivatized 3kPZS using a UV detector at 333 nm or a fluorescence detector with excitation at 333 nm and emission at 518 nm.

Experimental Workflow

Caption: HPLC with derivatization workflow for 3kPZS.

Signaling Pathway Context: 3kPZS as a Mating Pheromone

3kPZS is a key component of the male sea lamprey mating pheromone that lures ovulated females to nesting sites for spawning. The detection of this pheromone in stream water is a direct indicator of the presence of sexually mature male sea lampreys. This biological context is crucial for interpreting the analytical results and for the development of pheromone-based control strategies. The U.S. Environmental Protection Agency has even registered 3kPZS as the first vertebrate pheromone biopesticide.

Caption: Role of 3kPZS in sea lamprey mating behavior.

References

Application Notes and Protocols for Electro-olfactogram (EOG) using 3-Keto petromyzonol

Introduction

The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, utilizes a sophisticated chemical communication system for reproduction. A key component of the male sea lamprey's sex pheromone is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent bile acid derivative that attracts ovulating females to nesting sites.[1][2] The electro-olfactogram (EOG) is a widely used electrophysiological technique to measure the response of the olfactory epithelium to odorants. This document provides detailed protocols for conducting EOG recordings in sea lamprey to assess the olfactory sensitivity to 3kPZS and its analogs. These protocols are intended for researchers in the fields of chemical ecology, neurophysiology, and those involved in the development of sea lamprey control methods.[3][4]

Data Presentation

Table 1: EOG Response Thresholds of Sea Lamprey to 3-Keto petromyzonol (3kPZS) and Related Compounds

| Compound | Reported Detection Threshold (Molar) | Subject Animal | Reference |

| This compound sulfate (3kPZS) | 10⁻¹³ | Ovulating female sea lamprey | [5] |

| This compound sulfate (3kPZS) | 10⁻¹² | Adult sea lamprey | |

| This compound sulfate (3kPZS) | 10⁻¹⁰ | Adult female sea lamprey | |

| Petromyzonol sulfate (PZS) | - | Adult sea lamprey | |

| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻¹⁰ | Adult female sea lamprey | |

| Petromylidenes A-C | 10⁻⁹ - 10⁻¹¹ | Adult sea lamprey |

Table 2: Normalized EOG Response Amplitudes to 3kPZS and Analogs

| Compound (at 10⁻⁶ M) | Mean Normalized EOG Amplitude (± SEM) | Sample Size (n) | Reference |

| 3-keto-petromyzonol-24-sulfate sodium salt (3kPZS) | ~1.0 | 6 | |

| Petromyzonol-24-sulfate sodium salt (PZS) | ~0.8 | 6 | |

| 3-keto-petromyzonol (3kPZ) | ~0.2 | 5 | |

| Petromyzonol (PZ) | ~0.1 | 5 | |

| Petromyzonol-3,24-disulfate disodium (B8443419) salt (PZ-3,24 S) | ~0.9 | 6 | |

| Petromyzonol-7,24-disulfate disodium salt (PZ-7,24 S) | ~0.7 | 6 | |

| Petromyzonol-12,24-disulfate disodium salt (PZ-12,24 S) | ~0.6 | 6 | |

| Petromyzonol-3,7,12,24-tetrasulfate tetrasodium (B8768297) salt (PZ-3,7,12,24 S) | ~0.2 | 12 | |

| Note: EOG responses were normalized to the response amplitude of 10⁻⁵ M L-arginine. |

Experimental Protocols

I. Animal Preparation for EOG Recording

-

Anesthesia: Anesthetize an adult sea lamprey with MS-222 (tricaine methanesulfonate) at a concentration of 100 mg/L.

-

Immobilization: Once anesthetized, immobilize the lamprey with an intramuscular injection of gallamine (B1195388) triethiodide (3 mg/kg of body weight).

-

Positioning: Place the immobilized lamprey in a V-shaped stand.

-

Gill Irrigation: Provide a constant supply of aerated water through the mouth to ensure respiration.

-

Olfactory Epithelium Exposure: Carefully expose the olfactory epithelium for electrode placement.

II. EOG Recording Procedure

-

Electrode Placement:

-

Place a recording electrode on the surface of the olfactory epithelium.

-

Place a reference electrode on a different part of the head.

-

-

Odorant Delivery:

-

Prepare stock solutions of this compound and other test compounds.

-

Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.

-

Introduce the test odorants into this water flow for a defined duration.

-

-

Data Acquisition:

-

Record the electrical potential difference between the recording and reference electrodes using a differential amplifier.

-

The downward deflection of the EOG trace represents a negative potential, which is the typical response to an odorant.

-

A good EOG signal is characterized by a rapid, sharp response upon odorant administration, followed by a recovery to the baseline.

-

-

Positive Control and Normalization:

-

Throughout the experiment, periodically apply a standard concentration of L-arginine (e.g., 10⁻⁵ M) to serve as a positive control and to ensure the integrity of the olfactory preparation.

-

Normalize the EOG responses to the test compounds as a percentage of the response to the L-arginine standard.

-

Visualizations

Caption: Experimental workflow for electro-olfactogram (EOG) recordings.

Caption: Olfactory signaling pathway for this compound.

References

- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scientists target sex pheromones to control bloodsucking sea lamprey in Great Lakes | MPR News [mprnews.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 3-Keto Petromyzonol Sulfate in Invasive Sea Lamprey Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

The invasive sea lamprey (Petromyzon marinus) has been a significant contributor to the decline of native fish populations in the Great Lakes.[1] Effective control methods are crucial for the ecological and economic health of this freshwater ecosystem. One of the most promising and environmentally specific control agents to emerge is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a component of the male sea lamprey sex pheromone.[1][2] Synthesized 3kPZS acts as a potent attractant for ovulating female sea lampreys, enabling its use in trapping and population control strategies.[3][4] This document provides detailed application notes, protocols for key experiments, and visualizations of the relevant biological and experimental pathways. 3kPZS is registered as the first vertebrate pheromone biopesticide by the U.S. Environmental Protection Agency (EPA), highlighting its potential as a targeted and environmentally benign control method.

Mechanism of Action

3-keto petromyzonol sulfate is a bile acid derivative synthesized from cholesterol in the liver of spermiating male sea lampreys and released through their gills. It functions as a powerful chemoattractant, guiding ovulating females to nesting sites. The olfactory system of female sea lampreys is highly sensitive to 3kPZS, which triggers a cascade of behavioral and physiological responses. Exposure to 3kPZS primes the hypothalamic-pituitary-gonadal (HPG) axis in immature sea lampreys, modulating the synthesis and release of gonadotropin-releasing hormone (GnRH). This neuroendocrine response can lead to increased plasma concentrations of steroids like 15α-hydroxyprogesterone, facilitating sexual maturation.

Data Presentation

Table 1: Efficacy of 3kPZS in Sea Lamprey Trapping

| Study Type | 3kPZS Concentration | Application Method | Increase in Trapping Efficiency | Reference |

| Field Study | 10⁻¹² M | Continuous application to river mouths | No significant increase in lake-wide abundance entering treated rivers | |

| Management Scenarios | Not specified | Barrier-integrated traps baited with 3kPZS | 10% increase | |

| Management Scenarios | Not specified | Traps en route to spawning grounds baited with a mixture of male pheromones | Additional 10% increase | |

| Field Trials (2017-2018) | 50 mg/h | Application to traps at sea lamprey barriers | Increased trap catch, most effective at higher rates |

Table 2: Behavioral Responses of Ovulating Female Sea Lamprey to 3kPZS

| Assay Type | 3kPZS Concentration | Observed Behavior | Reference |

| Two-choice maze | Not specified | Preference for and search behaviors in the scented side | |

| Natural Spawning Stream | 10⁻¹² M | Located and swam to the source of the pheromone |

Experimental Protocols

Protocol 1: Two-Choice Flume Behavioral Assay

This protocol is used to assess the preference or avoidance behavior of sea lampreys to chemical cues in a controlled laboratory setting.

Materials:

-

Two-current choice flume

-

Header tanks for water supply

-

Peristaltic pumps for precise delivery of control and test solutions

-

Video recording equipment

-

Ovulating female sea lampreys

-

Synthetic 3kPZS

-

Solvent (e.g., methanol/water mixture)

Procedure:

-

Acclimatization: Allow the sea lamprey to acclimate to the flume conditions for a designated period before introducing any chemical cues.

-

Flow Establishment: Establish a laminar flow of water from the header tanks through both channels of the flume. Dye tests can be used to visualize and confirm laminar flow.

-

Control Period: Record the baseline behavior of the sea lamprey in the flume with only the solvent being introduced into both channels. This serves as a control for any inherent side bias.

-

Test Period: Introduce the test solution (3kPZS dissolved in the solvent) into one randomly assigned channel and the solvent (control) into the other channel using peristaltic pumps at a constant rate.

-

Data Collection: Record the amount of time the sea lamprey spends in each channel throughout the experiment.

-

Data Analysis: Analyze the video recordings to quantify the time spent in the control versus the test channel. A preference index can be calculated to determine attraction or repulsion.

Protocol 2: Electro-olfactogram (EOG) Recording

EOG is an electrophysiological technique used to measure the response of the olfactory epithelium to chemical stimuli.

Materials:

-

Adult sea lamprey

-

Anesthetic (e.g., MS-222)

-

Dissection tools

-

Micromanipulator

-

Glass capillary electrodes filled with saline-agar

-

Reference electrode

-

Amplifier and data acquisition system

-

Perfusion system to deliver stimuli

-

Synthetic 3kPZS and other test compounds

-

L-arginine (as a standard)

Procedure:

-

Animal Preparation: Anesthetize the sea lamprey and secure it in a stereotaxic holder. Provide continuous gill irrigation with aerated, chilled water containing a maintenance dose of anesthetic.

-

Olfactory Epithelium Exposure: Carefully dissect the tissue overlying the olfactory rosette to expose the olfactory epithelium.

-

Electrode Placement: Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium and the reference electrode on the nearby skin.

-

Stimulus Delivery: Deliver a continuous flow of charcoal-filtered water over the olfactory epithelium. Introduce pulses of the test compounds (e.g., 3kPZS at various concentrations) into this flow.

-

Recording: Record the voltage changes (EOG responses) generated by the olfactory epithelium in response to the chemical stimuli.

-

Data Analysis: Measure the amplitude of the EOG responses. Normalize the responses to a standard odorant (e.g., L-arginine) to allow for comparison across different preparations.

Visualizations

Caption: Signaling pathway of 3kPZS in the sea lamprey neuroendocrine system.

Caption: Experimental workflow for a pheromone-baited trapping study.

References

Application Notes: Field Use of 3kPZS as a Chemoattractant for Sea Lamprey (Petromyzon marinus)

Introduction The sea lamprey (Petromyzon marinus) is a destructive invasive species in the Laurentian Great Lakes, causing significant harm to native fish populations[1]. The Sea Lamprey Control Program employs several methods to manage their populations, including lampricides, physical barriers, and trapping[2]. A key development in enhancing trapping efficacy is the use of the synthesized male sea lamprey mating pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS)[2][3]. This pheromone, released by mature males, acts as a potent attractant for ovulated females, luring them to nesting sites[3]. In late 2015, 3kPZS was registered by the U.S. Environmental Protection Agency (EPA) as the first vertebrate pheromone biopesticide, opening the door for its integration into control programs.

These application notes provide researchers and fisheries management professionals with a summary of field data and standardized protocols for the effective use of 3kPZS as a bait in sea lamprey traps.

Data Summary: Efficacy of 3kPZS in Field Trials

Field studies have demonstrated that baiting traps with 3kPZS can significantly increase capture rates, although efficacy is influenced by several environmental and biological factors. The following table summarizes key quantitative findings from various field trials.

| Parameter / Study | Application Rate / Concentration | Key Finding / Result |

| Overall Efficacy | Not specified | Pheromone baits can increase trapping efficiencies by up to 53% and capture up to twice the number of sea lampreys as un-baited traps. In some cases, the increase is over 50%. |

| Average Efficacy | Not specified | On average, baiting existing sea lamprey traps with 3kPZS resulted in a 10% increase in trapping efficiency compared to the status quo. |

| Concentration Trials | 10⁻¹¹ M, 10⁻¹² M, 10⁻¹³ M | These concentrations did not differ significantly in capture rate, collectively capturing 46% of released ovulated females and 68% of those that moved upstream. |

| Low Concentration Trial | 10⁻¹⁴ M | Captured 25% of released ovulated females, which was a statistically significant increase over control traps. |

| Dose-Response (Wide Streams) | 50 mg/hour | In wide streams (>30 m), a high application dose increased the capture rate by 10-20%. Efficacy is optimized by the amount applied to the trap, not the final in-stream concentration. |

| Dose-Response (Narrow Streams) | 50 mg/hour | In narrow streams (<15 m), a high 3kPZS dose generally reduced the probabilities of upstream movement, trap encounter, and entrance. |

| Stream Selection | 10⁻¹² M (at river mouth) | Continuous application of 3kPZS into the mouths of the Misery and Rock Rivers did not increase the number of lampreys entering the streams from Lake Superior. This suggests 3kPZS primarily modifies behavior within the stream environment. |

Visualized Mechanisms and Workflows

Pheromonal Signaling Pathway